

Crystal Structure of (3-Bromophenyl)(4-methoxyphenyl)methanone: A Technical Overview

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Compound of Interest

(3-Bromophenyl)(4methoxyphenyl)methanone

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Despite a comprehensive search of crystallographic databases and scientific literature, the complete crystal structure data for (3-Bromophenyl)(4-methoxyphenyl)methanone, including its Crystallographic Information File (CIF), remains unavailable in the public domain. Consequently, a detailed technical guide on its crystal structure cannot be fully realized at this time. However, this report provides an overview of the expected molecular geometry, potential synthesis and crystallization methodologies based on related compounds, and a general workflow for its structural determination.

Molecular Structure and Properties

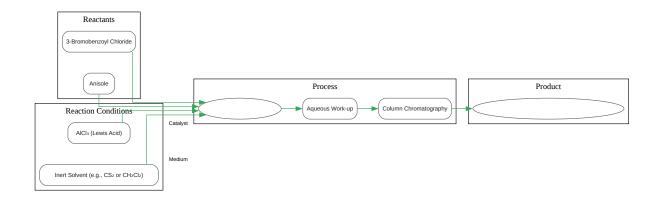
(3-Bromophenyl)(4-methoxyphenyl)methanone, with the chemical formula C₁₄H₁₁BrO₂, is a diaryl ketone featuring a bromophenyl group and a methoxyphenyl group linked by a carbonyl moiety. The molecule's predicted properties, such as its molecular weight of approximately 291.14 g/mol, can be readily calculated. The key structural features would be the dihedral angle between the two aromatic rings and the bond lengths and angles of the carbonyl bridge, which significantly influence the molecule's conformation and potential intermolecular interactions in the solid state.

Synthesis and Crystallization



While a specific protocol for the synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone was not found, a common and effective method for preparing similar benzophenone derivatives is the Friedel-Crafts acylation. This would typically involve the reaction of 3-bromobenzoyl chloride with anisole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Hypothetical Synthesis Workflow:



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Caption: Hypothetical workflow for the synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone via Friedel-Crafts acylation.

Crystallization of the purified product would be the subsequent step to obtain single crystals suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically.

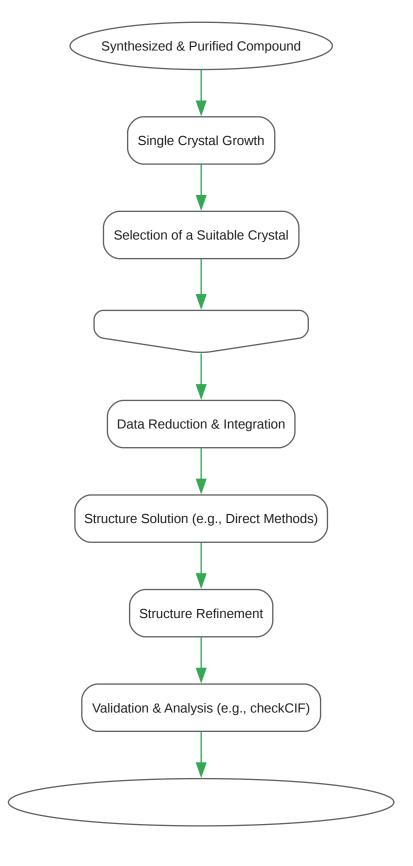


Structural Determination Methodology

The definitive method for determining the crystal structure is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, torsion angles, and unit cell parameters can be derived.

General Experimental Workflow for Crystal Structure Determination:





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Caption: A generalized workflow for the determination of a small molecule crystal structure using X-ray crystallography.

Quantitative Data

Without the experimental crystal structure data, it is not possible to provide a table of quantitative parameters such as bond lengths, bond angles, and unit cell dimensions for (3-Bromophenyl)(4-methoxyphenyl)methanone.

Conclusion

While a comprehensive technical guide on the crystal structure of (3-Bromophenyl)(4-methoxyphenyl)methanone cannot be provided due to the absence of publicly available crystallographic data, this document outlines the probable synthetic route and the standard experimental procedures for its structural determination. Further research involving the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound is required to elucidate its precise three-dimensional structure and packing in the solid state. The generation of such data would be a valuable contribution to the field of structural chemistry and drug design, enabling a deeper understanding of its structure-property relationships.

• To cite this document: BenchChem. [Crystal Structure of (3-Bromophenyl)(4-methoxyphenyl)methanone: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273611#crystal-structure-of-3-bromophenyl-4-methoxyphenyl-methanone]

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